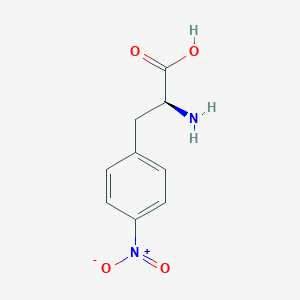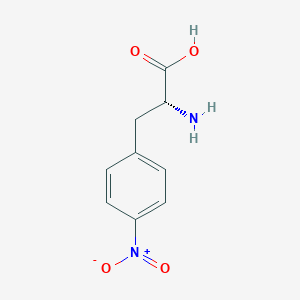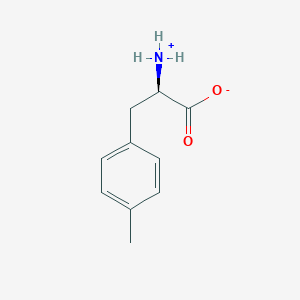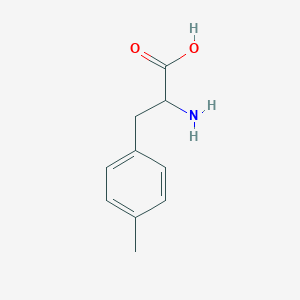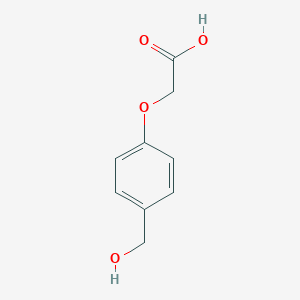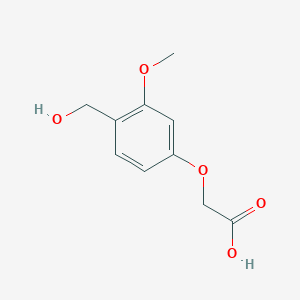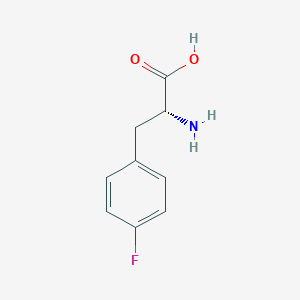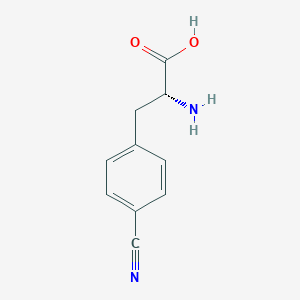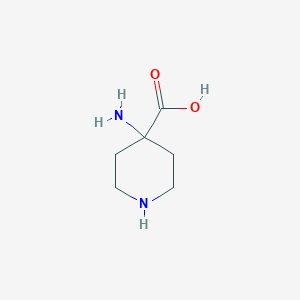
Methyl 3-hydroxy-1H-indole-2-carboxylate
Descripción general
Descripción
“Methyl 3-hydroxy-1H-indole-2-carboxylate” is a chemical compound with the molecular formula C10H9NO3 . It is a derivative of indole, a heterocyclic compound that is prevalent in many natural products and synthetic pharmaceuticals .
Physical And Chemical Properties Analysis
“Methyl 3-hydroxy-1H-indole-2-carboxylate” is a solid or liquid compound with a molecular weight of 191.19 . It is stored in a sealed, dry environment at 2-8°C .Aplicaciones Científicas De Investigación
Synthesis of Novel Derivatives: Methyl 3-hydroxy-1H-indole-2-carboxylate is used in the synthesis of novel indole derivatives, including 3-hydroxy, 3-alkoxy, and 3-alkyl indole-2-carboxylic acids and esters. These compounds have potential applications in medicinal chemistry and drug design (Unangst et al., 1987).
Anticancer Activity: Derivatives of methyl indole-3-carboxylate, such as methyl 1-(3′-indolylmethane)-indole-3-carboxylate, have been synthesized and evaluated for their anticancer activity. These compounds have shown potential in inhibiting the growth of various cancer cell lines, indicating their significance in cancer research (Niemyjska et al., 2012).
Manufacturing Synthesis: The compound has been used in manufacturing synthesis, demonstrating the feasibility of large-scale production of derivatives like 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid ethyl ester. This highlights its industrial significance in chemical synthesis (Huang et al., 2010).
Alkylation for Pyrimidine Synthesis: Methyl 3-hydroxyindole-2-carboxylate has been used to study regioselectivity in alkylation reactions, illustrating its use in synthesizing indole-fused heterocycles. These compounds are of interest for their potential medicinal properties, such as anti-allergy and CNS activities (Bourlot & Mérour, 1995).
Conformational Studies: The compound is instrumental in synthesizing novel tryptophan analogs for peptide and peptoid conformation elucidation studies. These derivatives help in understanding the structural and functional aspects of peptides and proteins (Horwell et al., 1994).
Antiviral Activity: Certain derivatives of Methyl 3-hydroxy-1H-indole-2-carboxylate have been explored for their antiviral properties, particularly against viruses like influenza and hepatitis C virus. This indicates its potential in developing new antiviral therapies (Ivachtchenko et al., 2015).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
- In the nucleus, AHR forms a complex with other proteins, leading to the activation of specific genes involved in detoxification, immune response, and cellular homeostasis .
- This interaction leads to the transcription of genes involved in detoxification (such as cytochrome P450 enzymes) and immune modulation .
- Excretion : The exact excretion pathways are not well-defined but may involve the kidneys and bile .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Propiedades
IUPAC Name |
methyl 3-hydroxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)8-9(12)6-4-2-3-5-7(6)11-8/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRXPKBLHFSXTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392549 | |
| Record name | Methyl 3-hydroxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxy-1H-indole-2-carboxylate | |
CAS RN |
31827-04-0 | |
| Record name | Methyl 3-hydroxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Methyl 3-hydroxyindole-2-carboxylate a valuable building block in organic synthesis?
A: Methyl 3-hydroxyindole-2-carboxylate possesses three potential alkylation sites: the oxygen atom, the carbon at the 2-position (C-2), and the nitrogen atom. This versatility allows for diverse chemical modifications, making it a valuable starting material for synthesizing complex molecules. For example, researchers successfully synthesized a pyrimidine derivative [] and various spiro and tricyclic compounds featuring the indole framework [] using alkylation strategies with this compound.
Q2: What are the potential applications of the compounds synthesized using Methyl 3-hydroxyindole-2-carboxylate as a starting material?
A: The synthesized compounds, particularly the indole-fused heterocycles, hold promise for various medicinal applications. For instance, researchers developed pyrimido[5,4-c][1]benzazepines and []benzoxepino[5,4-c]pyrimidin-4(3H)-ones that exhibited promising anti-platelet aggregation activity, surpassing even aspirin in their efficacy []. This highlights the potential of Methyl 3-hydroxyindole-2-carboxylate derivatives as a valuable source for developing novel therapeutic agents.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



